1-Hexylpiperidin-4-one
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Overview
Description
1-Hexylpiperidin-4-one is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of hexylamine with 4-piperidone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Hexylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hexylpiperidin-4-one derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hexylpiperidin-4-ol.
Substitution: Formation of N-substituted hexylpiperidin-4-one derivatives.
Scientific Research Applications
1-Hexylpiperidin-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with central nervous system activity.
Mechanism of Action
The mechanism of action of 1-hexylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the hexyl group.
4-Piperidone: Another analog with a ketone functional group at the fourth position but without the hexyl substitution.
N-Hexylpiperidine: Similar to 1-hexylpiperidin-4-one but without the ketone group.
Uniqueness: this compound stands out due to its specific combination of a hexyl group and a ketone functional group, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-hexylpiperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-8-12-9-6-11(13)7-10-12/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPCXPOFGHXLIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434103 |
Source
|
Record name | 1-Hexylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71072-22-5 |
Source
|
Record name | 1-Hexylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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